Demeclocycline vs. Tetracycline: Superior Ocular Hypotensive Efficacy (Intravitreal Injection)
In a direct comparative study evaluating the ocular hypotensive effects of tetracycline derivatives, demeclocycline was identified as the most potent agent tested [1]. It produced a significantly greater and more sustained reduction in intraocular pressure (IOP) compared to tetracycline following intravitreal administration in a rabbit model. The effect was dose-dependent and linked to a substantial suppression of aqueous humor formation [1].
| Evidence Dimension | Maximum decrease in intraocular pressure (IOP) |
|---|---|
| Target Compound Data | ~12 mm Hg decrease, with effect persisting >1 week |
| Comparator Or Baseline | Tetracycline (and other derivatives); all less active than demeclocycline in this model. |
| Quantified Difference | Demeclocycline was the 'most active' agent; quantified as a 62% decrease in aqueous humor formation 7 days post-injection. |
| Conditions | Intravitreal injection of 0.5 mg in rabbits; IOP measured over time. |
Why This Matters
This demonstrates a functional, non-antimicrobial effect where demeclocycline is quantitatively superior to tetracycline, relevant for researchers investigating novel ocular hypotensive mechanisms or developing adjunctive glaucoma therapies.
- [1] Wallace I, Krupin T, Stone RA, Moolchandani J. The ocular hypotensive effects of demeclocycline, tetracycline and other tetracycline derivatives. Invest Ophthalmol Vis Sci. 1989;30(7):1594-8. View Source
